Enantioselective Potency: (-)-Rolipram vs. S-(+)-Rolipram in Membrane-Bound PDE4 Inhibition
(-)-Rolipram demonstrates significantly greater potency in inhibiting membrane-bound PDE4 activity compared to its (+)-enantiomer. In studies using particulate cyclic AMP-specific phosphodiesterase from guinea-pig eosinophils, (-)-rolipram exhibited an IC50 of 0.22 ± 0.08 μM, whereas (+)-rolipram required a 2.5-fold higher concentration to achieve similar inhibition (IC50 = 0.58 ± 0.05 μM) [1]. This enantioselectivity is further amplified upon solubilization of the enzyme, where the potency difference increases to a 16.5-fold advantage for (-)-rolipram [1].
| Evidence Dimension | PDE4 inhibition (membrane-bound) |
|---|---|
| Target Compound Data | IC50 = 0.22 ± 0.08 μM |
| Comparator Or Baseline | S-(+)-Rolipram: IC50 = 0.58 ± 0.05 μM |
| Quantified Difference | 2.5-fold more potent |
| Conditions | Particulate cyclic AMP-specific phosphodiesterase from guinea-pig eosinophils. |
Why This Matters
The 2.5-fold to 16.5-fold higher potency ensures that observed biological effects are primarily driven by PDE4 inhibition, reducing confounding off-target activities of the less active enantiomer.
- [1] Souness JE, et al. Stereospecificity of rolipram actions on eosinophil cyclic AMP-specific phosphodiesterase. Br J Pharmacol. 1993;108(4):957-964. doi:10.1111/j.1476-5381.1993.tb13472.x View Source
